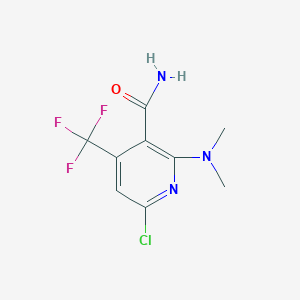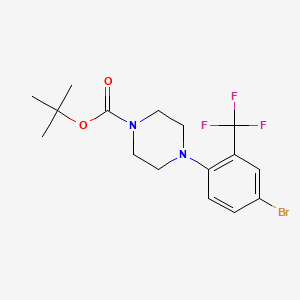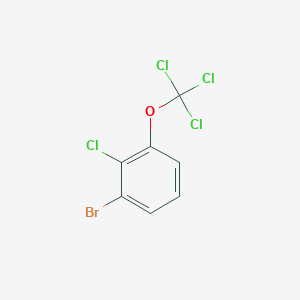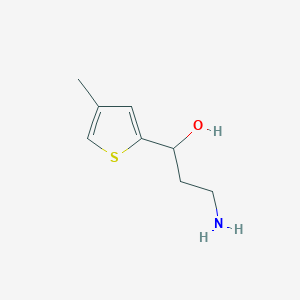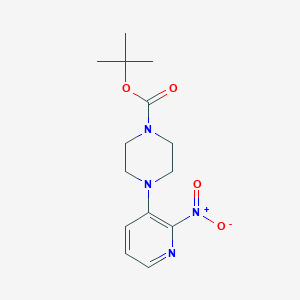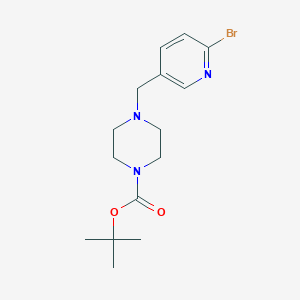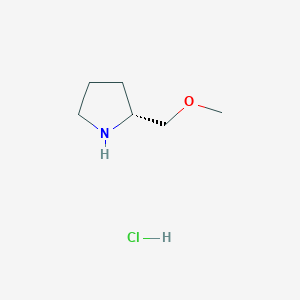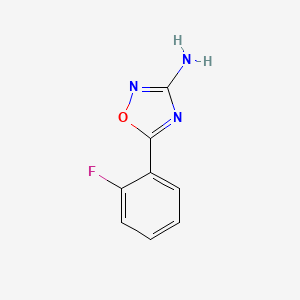
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .Aplicaciones Científicas De Investigación
Solid-State Acetylation
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine, a compound with ambident reactivity, has been studied in solid-state acetylation reactions. These reactions result in various derivatives, exhibiting anisotropic behavior on different crystal facets. This characteristic indicates potential applications in material science, especially in the development of anisotropic materials (Dymshits & Rublewa, 1996).
Anticancer Properties
Research has explored the synthesis of novel amine derivatives of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine for potential use as anticancer agents. In vitro studies have shown significant cytotoxicity against human cancer cell lines, indicating its promise in cancer therapy research (Vinayak, Sudha, & Lalita, 2017).
Photoreactivity and Synthesis Applications
The photochemistry of fluorinated oxadiazoles, including derivatives of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine, has been studied for the synthesis of various fluorinated structures. This includes the formation of 1,2,4-triazoles and 1,3,4-oxadiazoles through photolytic reactions, underlining the compound's utility in organic synthesis (Pace et al., 2004).
Antimicrobial Properties
Studies have focused on synthesizing derivatives of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine with antimicrobial properties. These derivatives have shown significant activity against a broad spectrum of bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Molecular Rearrangements and Synthetic Methodologies
Research into the photochemistry of 1,2,4-oxadiazoles, including 5-(2-Fluorophenyl) derivatives, has provided insights into molecular rearrangements and potential synthetic methodologies for various heterocyclic compounds. This research broadens the understanding of chemical reactions under specific conditions, useful for organic chemistry and material science (Buscemi, Vivona, & Caronna, 1996).
Liquid Crystalline Properties
The liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including 5-(2-Fluorophenyl) derivatives, have been studied, revealing their potential in the field of liquid crystal technology. This research is significant for developing new materials for displays and other optical applications (Zhu et al., 2009).
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDQXJDLOGJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
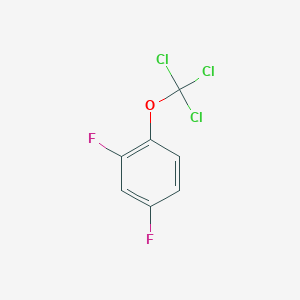
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
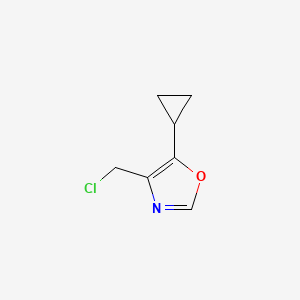
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
